Agavoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agavoside B is a steroidal saponin, a class of organic compounds characterized by their structure, which includes a steroid aglycone moiety. The steroidal aglycone in this compound is typically a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative . This compound is known for its presence in certain plant species, particularly those in the Agave genus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agavoside B involves the glycosylation of hecogenin, a steroidal sapogenin. The process typically includes the following steps:
Glycosylation Reaction: Hecogenin is reacted with a glycosyl donor, such as β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside, under acidic conditions to form this compound.
Purification: The product is purified using chromatographic techniques to isolate this compound from other reaction by-products.
Industrial Production Methods: Industrial production of this compound may involve the extraction of hecogenin from natural sources, followed by its glycosylation using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Agavoside B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone moiety can be reduced to form alcohols.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Release of hecogenin and sugar moieties.
Wissenschaftliche Forschungsanwendungen
Agavoside B has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Agavoside B involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Agavoside B is unique among steroidal saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Agavoside A: Another steroidal saponin with a different glycosylation pattern.
Hecogenin: The aglycone moiety of this compound, which lacks the glycosylation.
Diosgenin: A structurally related steroidal sapogenin with different biological activities.
This compound stands out due to its specific glycosylation and the resulting unique biological properties .
Eigenschaften
CAS-Nummer |
56857-66-0 |
---|---|
Molekularformel |
C39H62O14 |
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
16-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-26,28-36,40-41,43-47H,5-16H2,1-4H3 |
InChI-Schlüssel |
YEKZYRCPUZIPAI-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Isomerische SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Agavoside B; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.